4,4-Diallyl-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is an organic compound belonging to the isoquinolinedione family. Isoquinolinediones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of allyl groups in the structure may impart unique reactivity and properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis may begin with isoquinoline or its derivatives.
Allylation: Introduction of allyl groups can be achieved through allylation reactions using reagents like allyl bromide in the presence of a base.
Oxidation: The oxidation of the intermediate compound to form the isoquinolinedione structure can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the isoquinolinedione to its corresponding dihydro derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoquinolinedione derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial and anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: Similar structure but with methyl groups instead of allyl groups.
4,4-Diphenyl-1,3(2H,4H)-isoquinolinedione: Contains phenyl groups, which may impart different reactivity and properties.
Uniqueness
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is unique due to the presence of allyl groups, which can participate in various chemical reactions, potentially leading to the formation of diverse derivatives with unique properties and applications.
Eigenschaften
CAS-Nummer |
41058-61-1 |
---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4,4-bis(prop-2-enyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16-14(15)18/h3-8H,1-2,9-10H2,(H,16,17,18) |
InChI-Schlüssel |
UGXXCYPUVVGNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C2=CC=CC=C2C(=O)NC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.